molecular formula C17H9F9N2O2 B12453949 3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide

3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide

Cat. No.: B12453949
M. Wt: 444.25 g/mol
InChI Key: VTCSLCDOBUOEHB-UHFFFAOYSA-N
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Description

3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide is a chemical compound known for its unique structure and properties. It contains multiple trifluoromethyl groups, which contribute to its high electronegativity and stability. This compound is of interest in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 4-(trifluoromethyl)benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide exerts its effects involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)benzoyl chloride
  • 3,5-bis(trifluoromethyl)aniline
  • 3,5-bis(trifluoromethyl)benzoic acid

Uniqueness

3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide is unique due to the presence of multiple trifluoromethyl groups, which impart high electronegativity and stability. This makes it particularly useful in applications requiring robust chemical properties and resistance to degradation .

Properties

Molecular Formula

C17H9F9N2O2

Molecular Weight

444.25 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide

InChI

InChI=1S/C17H9F9N2O2/c18-15(19,20)10-3-1-8(2-4-10)13(29)27-28-14(30)9-5-11(16(21,22)23)7-12(6-9)17(24,25)26/h1-7H,(H,27,29)(H,28,30)

InChI Key

VTCSLCDOBUOEHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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